N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide
Description
N-[(2S)-1-Anilino-1-oxobutan-2-yl]-2-benzamidobenzamide is a chiral amide derivative characterized by a stereospecific (2S)-butan-2-yl backbone, an anilino group, and a benzamide moiety. The stereochemistry at the C2 position and the presence of aromatic substituents are critical for its hypothesized bioactivity.
Properties
CAS No. |
473802-31-2 |
|---|---|
Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide |
InChI |
InChI=1S/C24H23N3O3/c1-2-20(24(30)25-18-13-7-4-8-14-18)26-23(29)19-15-9-10-16-21(19)27-22(28)17-11-5-3-6-12-17/h3-16,20H,2H2,1H3,(H,25,30)(H,26,29)(H,27,28)/t20-/m0/s1 |
InChI Key |
QBXBNUMXGVSNEX-FQEVSTJZSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide typically involves multiple steps. One common method includes the reaction of aniline with butanoyl chloride to form an intermediate, which is then reacted with benzoyl chloride to produce the final compound. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino or benzamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
N-(2-Anilino-1-methyl-2-oxoethyl)-2-(benzoylamino)benzamide (CAS 1008080-38-3)
- Key Differences : Replaces the (2S)-butan-2-yl group with a methyl group.
- However, the absence of stereochemistry (compared to the target compound) could limit enantioselective interactions .
N-[(2S)-1-(1H-Benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide
- Key Differences : Incorporates a benzimidazole ring and methoxy groups.
- Implications : The benzimidazole moiety may enhance π-π stacking with aromatic residues in target proteins, while methoxy groups improve solubility. Such modifications are common in kinase inhibitors (e.g., imatinib analogs) .
N-[1-(4-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide (CAS 485810-14-8)
Functional Group Additions and Bioactivity
N-((2S)-4-(3-(2-Aminocyclopropyl)phenoxy)-1-(benzylamino)-1-oxobutan-2-yl)benzamide hydrochloride (CAS 1196052-98-8)
- Key Differences: Includes a cyclopropylphenoxy group and benzylamino substitution.
- The benzylamino group may facilitate interactions with hydrophobic pockets in bacterial enzymes, suggesting antibacterial applications .
N,N'-Dibenzylethylenediamine Salt of Benzylpenicillin (CAS 1538-09-6)
- Key Differences : A bicyclic β-lactam structure with a dibenzylethylenediamine counterion.
- Implications: While structurally distinct, this compound highlights the importance of amide bonds in antibiotic activity. The target compound’s lack of a β-lactam ring suggests a different mechanism of action, possibly non-antibiotic .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
